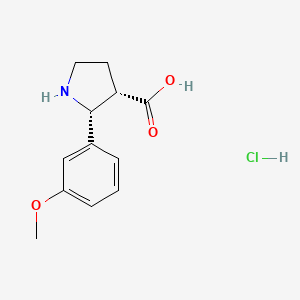

(2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

Descripción general

Descripción

(2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride: is a chiral compound with significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a pyrrolidine ring substituted with a 3-methoxyphenyl group and a carboxylic acid moiety, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and pyrrolidine.

Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often using a suitable base and solvent under controlled temperature conditions.

Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via a carboxylation reaction, which may involve the use of carbon dioxide or other carboxylating agents.

Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.

Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Products include 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

Reduction: Products include the corresponding alcohol or reduced derivatives.

Substitution: Products include various substituted phenyl derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that (2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For example:

- In vitro studies demonstrated that this compound effectively reduces the bacterial load of Escherichia coli and Staphylococcus aureus when tested at specific concentrations. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

| Bacterial Strain | Concentration Tested (μg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 50 | 15 |

| Staphylococcus aureus | 50 | 18 |

Anticancer Research

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, such as HCT-116 and MCF-7. The following findings highlight its potential:

- Cytotoxicity Assays : MTT assays indicated that this compound has low cytotoxic effects on normal cell lines while exhibiting significant cytotoxicity against cancer cells at therapeutic concentrations .

| Cell Line | IC50 (μg/mL) |

|---|---|

| HCT-116 | 5.0 |

| MCF-7 | 4.5 |

Study on Antimicrobial Properties

A study conducted by Hublikar et al. synthesized various derivatives of pyrrolidine compounds and evaluated their antimicrobial activities. Among these, this compound was highlighted for its effective inhibition against multiple pathogens, demonstrating a promising avenue for developing new antimicrobial agents .

Study on Anticancer Activity

In another research effort, the compound was tested on human cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that the compound could be a candidate for further development in cancer therapeutics . The mechanism was attributed to the activation of apoptotic pathways, particularly through caspase activation.

Mecanismo De Acción

The mechanism of action of (2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. It may act by inhibiting enzyme activity or modulating receptor function, thereby influencing various biochemical pathways.

Comparación Con Compuestos Similares

- (2R,3S)-2-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

- (2R,3S)-2-(3-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride

- (2R,3S)-2-(3-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Comparison:

- Unique Functional Groups: The presence of the methoxy group in (2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride distinguishes it from its analogs, influencing its reactivity and binding properties.

- Chiral Centers: The specific configuration of the chiral centers contributes to its unique pharmacological profile compared to other similar compounds.

- Reactivity: The methoxy group can undergo specific reactions that other substituents (e.g., hydroxy, methyl, chloro) may not, providing distinct pathways for chemical modification and application.

Actividad Biológica

(2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neurology. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the pyrrolidine class of compounds, which are known for their diverse biological activities. The presence of a methoxyphenyl group enhances its interaction with biological targets. The empirical formula is with a molecular weight of approximately 245.72 g/mol.

Research indicates that this compound may exert its effects through several mechanisms:

- NMDA Receptor Modulation : The compound has been studied for its interaction with NMDA receptors, which are critical in synaptic plasticity and memory function. It has shown selective antagonistic properties towards specific NMDA receptor subtypes, with IC50 values indicating high potency (as low as 200 nM) against GluN1/GluN2A receptors .

- Cancer Cell Cytotoxicity : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it was found to exhibit cytotoxic effects comparable to established chemotherapeutic agents like bleomycin .

Structure-Activity Relationship (SAR)

A detailed SAR study has been conducted to elucidate the influence of structural modifications on the biological activity of this compound. Key findings include:

- Substituent Effects : The introduction of different substituents at the 5'-position of the pyrrolidine ring significantly alters binding affinities for NMDA receptors. For example, halogenated substituents increased selectivity and potency .

- Chirality Impact : The stereochemistry of the compound plays a crucial role in its biological activity. Variants with different stereochemical configurations were synthesized and tested, revealing that specific configurations enhance receptor binding and therapeutic efficacy .

Case Studies

- Cancer Therapy : A study involving the administration of this compound in murine models showed significant tumor reduction compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced proliferation rates in tumor cells .

- Neurological Disorders : In models of neurodegenerative diseases, this compound demonstrated neuroprotective effects by modulating glutamate signaling pathways. Its ability to prevent excitotoxicity suggests potential therapeutic applications in conditions like Alzheimer's disease .

Data Summary

The following table summarizes key findings related to the biological activity and pharmacological properties of this compound:

Propiedades

IUPAC Name |

(2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-3-8(7-9)11-10(12(14)15)5-6-13-11;/h2-4,7,10-11,13H,5-6H2,1H3,(H,14,15);1H/t10-,11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPXVUJRBNQHDZ-ACMTZBLWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2C(CCN2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@H]2[C@H](CCN2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.